molecular formula C18H15ClFN3O2 B2607311 N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1116082-41-7

N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide

Cat. No.: B2607311
CAS No.: 1116082-41-7
M. Wt: 359.79
InChI Key: WUTSNQKXXYBYDN-UHFFFAOYSA-N
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Description

“N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide” is a chemical compound with the linear formula C28H29N3O3S2. It has a molecular weight of 519.69 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C28H29N3O3S2 . Further structural analysis would require more specific data or resources.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 642.4±55.0 °C and a predicted density of 1.417±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Research on propofol, a compound structurally different but with relevance to the pharmacological study of various drugs, shows that it has been studied for its water-soluble prodrug forms to overcome solubility issues and improve its application in anesthesia and sedation. Fospropofol, a water-soluble prodrug of propofol, demonstrates that through enzymatic cleavage, it can provide a safer and more manageable sedation profile, particularly in anesthesia applications (Fechner et al., 2008).

Drug Interaction and Effectiveness

Another area of research is the comparative study of new drugs against existing ones to establish their efficacy and tolerability. For instance, torasemide, a loop diuretic, has been compared to furosemide in patients with congestive heart failure to evaluate their diuretic effectiveness and side effects, indicating a methodological approach that can be applied to study N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide in similar comparative studies (Ferrara et al., 1997).

Molecular Mechanisms and Pharmacology

Studies on the pharmacological effects and mechanisms of drugs provide insights into their action at the molecular level, which is crucial for understanding the therapeutic potential and safety profile of new compounds. For example, the pharmacogenetic study of propofol revealed significant inter-individual variability in response to the drug, highlighting the importance of genetic factors in drug metabolism and the potential for personalized medicine approaches (Mikstacki et al., 2016).

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-8-7-11(19)9-13(15)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTSNQKXXYBYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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